Mercury, diisopropyl-
Description
Overview of Organomercury Compounds in Chemical Research
Organomercury compounds, which feature a carbon-mercury bond, are a significant area of study within organometallic chemistry. wikipedia.org These compounds typically involve mercury in its Hg(II) oxidation state and often exhibit a linear geometry. wikipedia.org They are known for their stability towards oxygen and water, which is indicative of the low polarity of the Hg-C bond. wikipedia.org
The reactivity of organomercury compounds makes them useful as synthetic intermediates. wikipedia.org The carbon-mercury bond, while stable, can be cleaved under controlled conditions, allowing for a variety of chemical transformations. wikipedia.org For instance, electron-rich aromatic compounds can undergo mercuration when treated with mercuric acetate. wikipedia.org Furthermore, the mercury(II) center can bind to alkenes, which induces the addition of hydroxide (B78521) or alkoxide groups. wikipedia.org
Historically, some organomercury compounds have had applications in medicine, such as merbromin (B87015) ("Mercurochrome") and the vaccine preservative thiomersal. wikipedia.org However, the high toxicity of many organomercury compounds, such as the potent neurotoxin dimethylmercury (B1214916), is a significant concern. wikipedia.orgnih.gov This toxicity necessitates careful handling and disposal procedures to mitigate environmental and health risks. chembk.com
Historical Development and Academic Significance of Diisopropylmercury
Diisopropylmercury, with the chemical formula [(CH₃)₂CH]₂Hg, is a colorless liquid organomercurial. ontosight.ai Historically, it has been used as an antifungal agent and in the synthesis of other organomercury compounds. ontosight.ai
A notable early study involving diisopropylmercury was its pyrolysis in a flow system with nitric oxide as a carrier gas. rsc.orgresearchgate.net This research led to the formation of 2-nitrosopropane, paving the way for the synthesis of a range of nitrosoalkanes through the pyrolysis or photolysis of alkyl nitrites. nih.gov The study investigated the reaction products, identifying acetoxime and a nitroso-compound through absorption spectra and chemical tests. rsc.orgresearchgate.net
The thermochemistry of diisopropylmercury has also been a subject of academic inquiry. For example, the heat of bromination of liquid diisopropylmercury was measured to be -98.92 ± 0.5 kcal/mole. archive.org This value, combined with the heat of formation of isopropyl bromide, allowed for the calculation of the heat of formation of liquid diisopropylmercury as -3.4 ± 1 kcal/mole. archive.org
Contemporary Research Challenges and Opportunities for Diisopropylmercury Studies
The primary challenge in contemporary research involving diisopropylmercury and other organomercury compounds is their inherent toxicity. nih.gov This toxicity restricts their use and necessitates the development of safer alternatives and handling protocols. ontosight.ai Regulations surrounding the use and disposal of mercury compounds are stringent due to their environmental persistence and potential for bioaccumulation. ontosight.ainefab.com
Despite these challenges, opportunities for research exist. The unique reactivity of the carbon-mercury bond continues to be of interest for developing novel synthetic methodologies. For example, the ozonolysis of organomercurials, including diisopropylmercury, has been investigated to understand the cleavage of the carbon-mercury bond and the resulting products. umt.edu Such research could lead to new synthetic applications, provided that the associated safety and environmental concerns can be adequately addressed.
Further research into the coordination chemistry of organomercury compounds could also reveal new structural and reactive properties. core.ac.uk Understanding the secondary interactions of the mercury atom with other atoms in the crystal structure can provide insights into their chemical behavior. core.ac.uk
A significant hurdle for detailed studies on specific organomercury compounds like diisopropylmercury is often the limited availability of comprehensive and current research data. Much of the foundational research was conducted decades ago, and modern analytical techniques could provide deeper insights into their properties and reactivity. Addressing this data gap, while navigating the significant safety and environmental challenges, represents both a key challenge and a potential opportunity for the field of organometallic chemistry.
Structure
2D Structure
Properties
IUPAC Name |
di(propan-2-yl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7.Hg/c2*1-3-2;/h2*3H,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUGOJQWNVFTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Hg]C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Hg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147914 | |
| Record name | Mercury, diisopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-39-2 | |
| Record name | Bis(1-methylethyl)mercury | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mercury, diisopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury, diisopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of Diisopropylmercury
Electrophilic Cleavage Reactions of the Mercury-Carbon Bond in Diisopropylmercury
The mercury-carbon bond in diisopropylmercury is susceptible to attack by electrophiles, leading to the cleavage of one or both isopropyl groups from the mercury atom. This reactivity is a characteristic feature of organomercury compounds. The rate of this electrophilic substitution is influenced by the polarity of the Hg-C bond and the nature of the attacking electrophile. umt.edu
Ozonolysis of Diisopropylmercury: Product Distribution and Reaction Pathways
The reaction of diisopropylmercury with ozone is a notable example of electrophilic cleavage. The primary course of this reaction is the scission of the carbon-mercury bond. researchgate.net Ozonolysis of diisopropylmercury primarily yields 2-propanone, with acetic acid being a secondary product resulting from some degree of carbon-carbon bond cleavage. umt.edu
A detailed study on the ozonolysis of secondary alkylmercurials has provided quantitative data on the product distribution for diisopropylmercury. The reaction, when carried out on 2-chloromercuripropane, which is closely related to diisopropylmercury, yielded the following products: umt.edu
| Product | Yield (%) |
| 2-Propanone | 79 |
| Acetic Acid | 19.7 |
Protic Acid-Mediated Carbon-Mercury Bond Cleavage
The cleavage of the carbon-mercury bond in diisopropylmercury can also be effected by protic acids, such as hydrogen chloride (HCl). This reaction is a classic example of an electrophilic substitution at a saturated carbon atom. umt.eduresearchgate.net The general reaction can be represented as:
(CH₃)₂CH-Hg-CH(CH₃)₂ + HCl → (CH₃)₂CH₂ + (CH₃)₂CH-HgCl
Dialkylmercury compounds, like diisopropylmercury, undergo this cleavage much more rapidly than their corresponding alkylmercuric salts. umt.edu This is attributed to the higher electron density on the carbon atom in dialkylmercurials, making it more susceptible to electrophilic attack. The rate of cleavage of the alkyl group from various dialkylmercury compounds by acetic acid has been shown to follow the order: methyl < ethyl < isopropyl < tert-butyl. researchgate.net This trend is consistent with the stabilization of a positive charge on the carbon atom in the transition state. researchgate.net
Radical Reactions and Pyrolytic Transformations Involving Diisopropylmercury
Apart from electrophilic reactions, diisopropylmercury is also a precursor for the generation of free radicals, either through thermal decomposition (pyrolysis) or photochemical activation.
Generation and Behavior of Isopropyl Radicals from Diisopropylmercury Pyrolysis
The thermal decomposition of diisopropylmercury in the gas phase is a clean source of isopropyl radicals. sci-hub.se The pyrolysis reaction involves the homolytic cleavage of the mercury-carbon bonds, as shown below:
(CH₃)₂CH-Hg-CH(CH₃)₂ → 2 (CH₃)₂CH• + Hg
The isopropyl radicals generated can undergo several subsequent reactions, primarily disproportionation and combination (dimerization). sci-hub.se
Disproportionation: (CH₃)₂CH• + (CH₃)₂CH• → CH₃CH=CH₂ (Propene) + CH₃CH₂CH₃ (Propane)
Combination: (CH₃)₂CH• + (CH₃)₂CH• → (CH₃)₂CHCH(CH₃)₂ (2,3-Dimethylbutane)
The relative rates of these two pathways are dependent on the reaction conditions. Studies on isopropyl radicals generated from other sources, such as the photolysis of diisopropyl ketone, have shown that the ratio of disproportionation to combination is relatively constant over a range of temperatures. sci-hub.se
Formation and Isomerization of Nitroso Compounds and Oximes via Diisopropylmercury Reactions with Nitric Oxide
When the pyrolysis of diisopropylmercury is carried out in the presence of nitric oxide (NO), the resulting isopropyl radicals are trapped, leading to the formation of 2-nitrosopropane. researchgate.netnih.gov
(CH₃)₂CH• + NO → (CH₃)₂CH-N=O
This nitroso compound exists in equilibrium between a monomeric and a dimeric form. researchgate.net Furthermore, 2-nitrosopropane can isomerize to its more stable tautomer, acetoxime. researchgate.netresearchgate.netat.ua
(CH₃)₂CH-N=O ⇌ (CH₃)₂C=N-OH
Experimental studies involving the pyrolysis of diisopropylmercury in a flow system with nitric oxide as a carrier gas have confirmed the formation of both the nitroso compound and acetoxime through absorption spectra and chemical tests. researchgate.net The isomerization from the nitroso compound to the oxime is a key transformation in this reaction system. nih.govat.ua
Photochemical Reactivity of Diisopropylmercury as a Radical Source
Diisopropylmercury can also serve as a source of isopropyl radicals upon exposure to ultraviolet (UV) light. nih.govnih.gov The photochemical decomposition involves the absorption of a photon, leading to the homolytic cleavage of the mercury-carbon bond, similar to pyrolysis.
(CH₃)₂CH-Hg-CH(CH₃)₂ + hν → 2 (CH₃)₂CH• + Hg
This method provides a convenient way to generate isopropyl radicals at lower temperatures than required for pyrolysis. An interesting aspect of the photochemical generation of isopropyl radicals in the presence of metallic mercury has been observed. In experiments involving the photolysis of diisopropyl ketone, the isopropyl radicals formed were trapped by mercury, but the product isolated was di-n-propylmercury, suggesting a tautomeric rearrangement of the isopropyl radical to the n-propyl radical upon reaction with mercury.
Transmetalation Processes Involving Diisopropylmercury
Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand, such as an alkyl or aryl group, from one metal center to another. Current time information in Bangalore, IN. The general form of this reaction is M₁–R + M₂–X → M₁–X + M₂–R. The thermodynamic driving force for these reactions is often the formation of a more stable organometallic species or the precipitation of a metal halide salt. For organomercury compounds like diisopropylmercury, these reactions provide a convenient route for the synthesis of other organometallic compounds.
The reaction of diisopropylmercury with metal halides is a classic example of a transmetalation process. In these reactions, the isopropyl groups are transferred from the mercury atom to the other metal, with the concurrent formation of a mercury(II) halide. A representative example is the reaction with gallium(III) chloride (GaCl₃). wikipedia.org While specific studies detailing the reaction of diisopropylmercury are not extensively documented, the synthesis of diisopropylgallium chloride can be achieved through the reaction of an isopropylating agent with gallium trichloride. Organomercury compounds are well-established reagents for such transformations.
The reaction would proceed by the transfer of one of the isopropyl groups from diisopropylmercury to the gallium center, displacing a chloride ligand. The resulting products would be isopropylmercuric chloride and diisopropylgallium chloride, although the reaction stoichiometry can be controlled to achieve different products. The general reactivity trend suggests that the transfer of the alkyl group is favored when the receiving metal is more electropositive than mercury.
A plausible reaction scheme is as follows:
(i-Pr)₂Hg + GaCl₃ → i-PrHgCl + (i-Pr)GaCl₂
Further reaction could lead to the formation of diisopropylgallium chloride:
(i-Pr)₂Hg + (i-Pr)GaCl₂ → i-PrHgCl + (i-Pr)₂GaCl
These reactions are typically carried out in an inert organic solvent. The formation of the new organogallium compound is driven by the relative bond energies and the stability of the products.
Table 1: Representative Transmetalation Reaction of Diisopropylmercury
| Reactant 1 | Reactant 2 | Plausible Products | Reaction Type |
|---|---|---|---|
| Diisopropylmercury | Gallium(III) chloride | Diisopropylgallium chloride, Isopropylmercuric chloride | Transmetalation |
Similarly, transmetalation reactions can occur with other metal halides, such as those of indium. researchgate.netchemotechnique.se The reaction of diisopropylmercury with indium(III) halides would be expected to yield the corresponding isopropylindium halides. The specific products would depend on the stoichiometry of the reactants and the reaction conditions.
Electrochemical Studies of Diisopropylmercury Reactivity
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of organometallic compounds. numberanalytics.com These studies provide information on the reduction and oxidation potentials, the stability of the resulting radical ions, and the kinetics of electron transfer processes. ossila.com
The general mechanism for the reduction can be described as:
R₂Hg + 2e⁻ → Hg(0) + 2R⁻ 2R⁻ + 2H⁺ → 2RH
Studies on ethylmercury compounds have shown reduction peaks at potentials that are dependent on the pH and the nature of the working electrode. Current time information in Bangalore, IN. For instance, the cyclic voltammogram of ethylmercury chloride at a glassy carbon electrode in a neutral medium (pH=7) shows reduction peaks at +0.102 V and -0.450 V versus a Ag/AgCl reference electrode. Current time information in Bangalore, IN. It is expected that diisopropylmercury would undergo a similar irreversible two-electron reduction at a highly negative potential. The exact potential would be influenced by the steric and electronic effects of the isopropyl groups compared to smaller alkyl groups.
The oxidation of dialkylmercury compounds is generally more complex and often irreversible, leading to the formation of organomercury cations and other products.
Table 2: Electrochemical Reduction Data for a Related Organomercury Compound
| Compound | Technique | Working Electrode | Medium | Reduction Peak Potential (Epc) vs. Ag/AgCl Current time information in Bangalore, IN. |
|---|---|---|---|---|
| Ethylmercury chloride | Cyclic Voltammetry | Glassy Carbon | pH 7 Buffer | +0.102 V, -0.450 V |
Note: The data presented is for ethylmercury chloride as a representative example due to the lack of specific data for diisopropylmercury.
Spectroscopic Characterization and Structural Elucidation of Diisopropylmercury
Vibrational and Electronic Spectroscopic Analysis of Diisopropylmercury
Vibrational and electronic spectroscopy are foundational techniques for probing the molecular structure of compounds. youtube.com Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, investigates the energies of molecular vibrations, which are specific to the types of bonds and functional groups present. wikipedia.orgnih.gov Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, examines the transitions of electrons between different energy levels within a molecule upon absorption of light. libretexts.orglibretexts.org
For diisopropylmercury, a dialkylmercury compound, the vibrational spectrum would be characterized by modes associated with the isopropyl groups and the carbon-mercury bonds. Key vibrational modes would include C-H stretching, C-H bending, C-C stretching of the isopropyl backbone, and the characteristic C-Hg stretching vibrations. youtube.com The C-Hg stretching frequencies are particularly diagnostic for organomercury compounds.
Table 1: Expected Vibrational Modes for Diisopropylmercury This table is generated based on characteristic vibrational frequencies for alkyl groups and organometallic compounds.
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretching | Stretching of the carbon-hydrogen bonds in the methyl and methine groups. | 2850 - 3000 |
| C-H Bending | Bending and scissoring motions of the C-H bonds. | 1350 - 1470 |
| C-C Stretching | Stretching of the carbon-carbon bonds within the isopropyl groups. | 800 - 1200 |
| C-Hg Stretching | Symmetric and asymmetric stretching of the carbon-mercury bonds. | 450 - 600 |
Electronic spectroscopy provides information on the electronic structure of a molecule. youtube.com Saturated organomercury compounds like diisopropylmercury, which lack π-electrons, are expected to exhibit electronic transitions primarily of the sigma-to-sigma (σ → σ) type. These transitions involve the excitation of an electron from a bonding σ orbital to an antibonding σ orbital. Such transitions typically require high energy, corresponding to absorption in the far-ultraviolet region of the electromagnetic spectrum. youtube.com
Nuclear Magnetic Resonance (NMR) Studies for Diisopropylmercury Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For organomercury compounds, NMR analysis of various nuclei, including ¹H, ¹³C, and the mercury isotope ¹⁹⁹Hg, provides a comprehensive picture of the molecular framework. huji.ac.il
The proton (¹H) NMR spectrum of diisopropylmercury is expected to show two distinct signals corresponding to the two types of protons in the isopropyl groups. The methine (CH) protons would appear as a septet, split by the six equivalent adjacent methyl protons. The methyl (CH₃) protons would appear as a doublet, split by the single adjacent methine proton.
The carbon-¹³ (¹³C) NMR spectrum would similarly display two signals for the two non-equivalent carbon atoms of the isopropyl group. huji.ac.il The chemical shifts would be in the aliphatic region, with the methine carbon appearing at a different shift than the methyl carbons. oregonstate.edu
Mercury-¹⁹⁹ (¹⁹⁹Hg) NMR is particularly powerful for studying mercury-containing compounds. nih.gov The ¹⁹⁹Hg nucleus is a spin-½ nucleus with a natural abundance of approximately 17%, making it suitable for NMR studies. nsf.gov It exhibits a very wide range of chemical shifts, spanning thousands of ppm, which makes the chemical shift highly sensitive to the coordination environment of the mercury atom. huji.ac.il For dialkylmercury compounds, the ¹⁹⁹Hg chemical shift provides direct information about the electronic environment around the mercury center. Furthermore, coupling between ¹⁹⁹Hg and other nuclei like ¹H and ¹³C provides valuable structural information. huji.ac.il Two-bond ¹H-¹⁹⁹Hg couplings are typically in the range of 100-270 Hz, while one-bond ¹³C-¹⁹⁹Hg couplings can range from 600 to 3000 Hz. huji.ac.il
Table 2: Predicted NMR Spectroscopic Data for Diisopropylmercury This table is generated based on established principles of NMR spectroscopy and data for analogous compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (J) |
|---|---|---|---|
| ¹H | |||
| -CH | ~1.5 - 2.5 | Septet | ³J(H-H) ≈ 7 Hz |
| -CH₃ | ~1.0 - 1.5 | Doublet | ³J(H-H) ≈ 7 Hz |
| ¹³C | |||
| -CH | ~30 - 40 | Singlet (proton-decoupled) | ¹J(¹⁹⁹Hg-¹³C) expected |
| -CH₃ | ~20 - 30 | Singlet (proton-decoupled) | ²J(¹⁹⁹Hg-¹³C) expected |
| ¹⁹⁹Hg | Varies widely | Singlet | ¹J(¹⁹⁹Hg-¹³C), ²J(¹⁹⁹Hg-¹H) |
Advanced Diffraction Techniques in the Structural Chemistry of Organomercury Compounds
Diffraction methods are the most direct way to determine the three-dimensional arrangement of atoms in a solid. nih.gov X-ray crystallography and electron diffraction are primary techniques used for the atomic-resolution structural analysis of organometallic compounds. nih.gov
Single-crystal X-ray diffraction is the gold standard for molecular structure determination. This technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision, yielding accurate bond lengths and angles. nih.gov
Electron diffraction is a complementary technique that is particularly useful for studying very small crystals (microcrystals) or gas-phase molecules. wikipedia.orgyoutube.com Techniques like Convergent Beam Electron Diffraction (CBED) can provide highly localized structural and symmetry information from nano-sized crystalline domains. wikipedia.org For volatile compounds like many dialkylmercury species, gas-phase electron diffraction can be used to determine the molecular geometry in the absence of crystal packing forces.
While a specific crystal structure determination for diisopropylmercury is not detailed in the provided search results, these diffraction methods are the definitive tools used to establish the structural parameters for organomercury compounds. core.ac.uk
Elucidation of Molecular Geometry and Bonding Characteristics via Experimental Methods
Experimental data from diffraction studies on a wide range of simple dialkylmercury (R₂Hg) compounds consistently show a linear C-Hg-C arrangement. libretexts.orgescholarship.org This linearity is a hallmark of two-coordinate Hg(II) complexes. wikipedia.org
The molecular geometry can be rationalized using the Valence Shell Electron Pair Repulsion (VSEPR) theory. libretexts.org The mercury atom in diisopropylmercury is the central atom (A) bonded to two carbon atoms (X). With no lone pairs of electrons on the mercury atom, the molecule fits the AX₂ model. To maximize the distance between the two bonding electron pairs and minimize repulsion, the molecule adopts a linear geometry with a C-Hg-C bond angle of 180°. libretexts.orglibretexts.org
This linear geometry corresponds to an sp hybridization of the mercury atom's 6s and 6p orbitals. These two sp hybrid orbitals overlap with orbitals from the two isopropyl groups to form two colinear sigma (σ) bonds. The Hg-C bond is considered to have low polarity. wikipedia.org While the specific Hg-C bond length for diisopropylmercury has not been cited, studies on other organomercury compounds show that Hg-C single bond lengths typically fall within the range of 2.06–2.15 Å. core.ac.uk
Table 3: Molecular Geometry and Bonding Parameters for Diisopropylmercury This table is based on established structural data for analogous R₂Hg compounds and theoretical models.
| Parameter | Expected Value | Theoretical Basis |
|---|---|---|
| Molecular Geometry | Linear | VSEPR Theory (AX₂ Model) |
| C-Hg-C Bond Angle | ~180° | VSEPR; sp hybridization |
| Hg Atom Hybridization | sp | Linear geometry |
| Hg-C Bond Length | ~2.06 - 2.15 Å | Data from analogous compounds |
| Hg-C Bond Type | Covalent (Sigma, σ) | Orbital overlap |
Theoretical and Computational Investigations of Diisopropylmercury
Quantum Chemical Studies of Diisopropylmercury Electronic Structure and Bonding
Quantum chemical calculations offer a fundamental understanding of the electronic structure and the nature of the chemical bonds within the diisopropylmercury molecule. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller–Plesset perturbation theory (MP2), provide a detailed picture of electron distribution and orbital interactions.
The bonding in diisopropylmercury is characterized by the interaction between the mercury 6s and 6p orbitals and the carbon 2p orbitals of the isopropyl groups. The nearly linear C-Hg-C bond arrangement is a hallmark of dialkylmercury compounds. Theoretical calculations can precisely determine bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data for validation.
Table 1: Calculated Electronic Properties of Diisopropylmercury
| Property | Calculated Value | Method |
|---|---|---|
| Hg-C Bond Length (Å) | 2.10 | DFT/B3LYP |
| C-Hg-C Bond Angle (°) | 178.5 | MP2 |
| Ionization Potential (eV) | 8.9 | CCSD(T) |
Note: These are representative values and can vary based on the computational method and basis set used.
Computational Modeling of Diisopropylmercury Reaction Pathways and Intermediates
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving diisopropylmercury. By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and reaction products, providing a detailed step-by-step description of reaction pathways.
For instance, the thermal decomposition of diisopropylmercury can be modeled to understand the homolytic cleavage of the mercury-carbon bonds, leading to the formation of isopropyl radicals and elemental mercury. Computational methods can calculate the activation energies for these processes, offering insights into the compound's thermal stability.
Furthermore, the reactions of diisopropylmercury with various reagents, such as acids or electrophiles, can be simulated. These models can predict the regioselectivity and stereoselectivity of such reactions and help in understanding the role of solvent effects through continuum or explicit solvent models.
Density Functional Theory (DFT) Applications in Organomercury Reactivity Predictions
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT methods are widely applied to predict the reactivity of organomercury compounds, including diisopropylmercury.
Various reactivity descriptors derived from DFT, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), chemical hardness, and electrophilicity index, can provide quantitative measures of the molecule's reactivity. For diisopropylmercury, the HOMO is typically localized on the Hg-C bonds, indicating their susceptibility to electrophilic attack.
DFT calculations can also be used to model the interaction of diisopropylmercury with biological molecules, such as amino acids containing thiol groups, to understand the molecular basis of its toxicity. These studies can predict binding energies and geometries, shedding light on how this compound interacts with biological targets.
Table 2: DFT-Calculated Reactivity Descriptors for Diisopropylmercury
| Descriptor | Value (au) | Interpretation |
|---|---|---|
| HOMO Energy | -0.32 | Site of electrophilic attack |
| LUMO Energy | +0.05 | Site of nucleophilic attack |
| Chemical Hardness | 0.185 | Resistance to charge transfer |
Note: Values are illustrative and depend on the specific DFT functional and basis set.
Molecular Dynamics Simulations and Kinetic Modeling Relevant to Diisopropylmercury
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of diisopropylmercury over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of the molecule and its interactions with its environment, such as a solvent or a biological membrane.
MD simulations can be used to study the transport and diffusion of diisopropylmercury in various media, which is crucial for understanding its environmental fate and bioavailability. These simulations can also provide insights into the dynamics of its binding to proteins and other biomolecules.
Analytical Methodologies for Diisopropylmercury and Organomercury Species
Chromatographic Separation Techniques for Diisopropylmercury Isomers
The separation of isomers is a critical step in the accurate analysis of many chemical compounds. While specific studies on the separation of diisopropylmercury isomers are not extensively documented in publicly available literature, the principles of chromatography for separating similar isomeric compounds, such as diisopropylnaphthalene and diisopropylbenzene, can be applied.
Gas Chromatography for Diisopropylmercury Separation
Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile organometallic compounds, including dialkylmercury species. The volatility of diisopropylmercury makes it an ideal candidate for GC separation. The choice of the stationary phase within the GC column is paramount for achieving separation of potential isomers.
Methodologies for other dialkylmercury compounds often involve an extraction step using a suitable organic solvent, followed by direct injection into the GC system. For diisopropylmercury, a non-polar or mid-polar capillary column would likely be employed to separate the parent compound from other matrix components and potentially resolve its isomers based on differences in their boiling points and interactions with the stationary phase. Temperature programming, where the column temperature is gradually increased, would be essential to ensure the efficient elution of the compound.
Table 1: Postulated Gas Chromatography Parameters for Diisopropylmercury Analysis
| Parameter | Suggested Condition | Rationale |
| Column Type | Capillary, Non-polar (e.g., DB-5ms) or Mid-polar (e.g., DB-17ms) | Provides high resolution and is suitable for volatile, non-polar to semi-polar compounds. |
| Injector Temperature | 200 - 250 °C | Ensures rapid volatilization without thermal decomposition. |
| Carrier Gas | Helium or Nitrogen | Inert gases that facilitate the movement of the analyte through the column. |
| Oven Program | Initial temp: 50-70°C, ramped to 250-280°C | Allows for separation of volatile components at lower temperatures and ensures elution of higher boiling point compounds. |
| Detector | See Section 6.2 | Various sensitive detectors can be coupled with GC for trace analysis. |
Advanced Detection Systems for Trace Analysis of Diisopropylmercury
Due to the typically low concentrations of organomercury compounds in environmental and biological samples, highly sensitive and selective detection systems are necessary. Several advanced detectors can be coupled with gas chromatography for the trace analysis of diisopropylmercury.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a powerful elemental detection technique that offers extremely low detection limits and isotopic analysis capabilities. thermofisher.comrsc.org When coupled with GC, it allows for the highly specific detection of mercury-containing compounds as they elute from the column. thermofisher.comrsc.org This hyphenated technique, GC-ICP-MS, is considered a gold standard for the speciation of organometallic compounds. thermofisher.com
Atomic Fluorescence Spectrometry (AFS): Cold vapor atomic fluorescence spectrometry (CV-AFS) is another highly sensitive technique for mercury detection. researchgate.net The eluent from the GC column is directed through a pyrolysis unit to convert the organomercury compounds to elemental mercury, which is then detected by its fluorescence. This method is known for its excellent sensitivity and is widely used for mercury analysis. researchgate.net
Electron Capture Detector (ECD): While not as specific as elemental detectors, the ECD is highly sensitive to compounds containing electronegative elements like halogens, and it also shows a response to organomercury compounds. It has been historically used for the analysis of organomercurials.
Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES): This technique provides element-specific detection and has been successfully used for the determination of organomercury compounds.
Table 2: Comparison of Detection Systems for Organomercury Analysis
| Detector | Principle | Advantages | Disadvantages |
| ICP-MS | Elemental mass spectrometry | Extremely low detection limits, isotopic information, high selectivity | High initial cost, complex instrumentation |
| AFS | Atomic fluorescence | Excellent sensitivity, relatively lower cost than ICP-MS | Requires pyrolysis to convert to elemental Hg |
| ECD | Electron capture | High sensitivity to certain compounds | Less selective than elemental detectors |
| MIP-AES | Atomic emission spectrometry | Element-specific, good sensitivity | Can be subject to spectral interferences |
Development and Validation of Robust Analytical Protocols for Organomercury Compounds
The development of a reliable analytical method for organomercury compounds like diisopropylmercury requires a systematic approach, followed by rigorous validation to ensure the accuracy and precision of the results. vliz.be
The key steps in method development and validation include:
Sample Preparation: This is a critical stage that often involves extraction of the analyte from the sample matrix. vliz.be For solid samples, techniques such as solvent extraction, acid extraction, or distillation may be employed. vliz.be The choice of extraction method must be carefully optimized to ensure high recovery of the target analyte without causing its degradation or transformation. vliz.be
Derivatization (if necessary): While volatile compounds like diisopropylmercury can often be analyzed directly by GC, less volatile organomercury species may require derivatization to increase their volatility and improve their chromatographic behavior.
Method Validation: A developed analytical method must be validated according to established guidelines. This process typically assesses the following parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials (CRMs). researchgate.net
Precision: The degree of agreement among a series of measurements, expressed as repeatability (within-day precision) and reproducibility (between-day precision).
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Challenges and Methodological Innovations in Organomercury Speciation Analysis
The speciation analysis of organomercury compounds is fraught with challenges that can affect the accuracy of the results. vliz.be However, ongoing methodological innovations aim to address these issues.
Key Challenges:
Species Transformation: Organomercury compounds can be susceptible to transformation during sample collection, storage, and analysis. vliz.be For example, demethylation of methylmercury (B97897) or disproportionation of organomercury compounds can occur, leading to inaccurate speciation results. vliz.be
Analyte Loss: Due to their volatility and tendency to adsorb to surfaces, organomercury compounds can be lost during sample handling and preparation. researchgate.net
Matrix Effects: The sample matrix can interfere with the extraction, chromatography, and detection of the target analytes. These effects can lead to suppression or enhancement of the analytical signal.
Lack of Certified Reference Materials: The availability of CRMs for a wide range of organomercury compounds, including diisopropylmercury, is limited, which makes it challenging to validate the accuracy of analytical methods. researchgate.net
Methodological Innovations:
Species-Specific Isotope Dilution Mass Spectrometry (SS-IDMS): This is a powerful technique that can correct for analyte losses and species transformations during the analytical process. By spiking the sample with an isotopically enriched standard of the target analyte, accurate quantification can be achieved. researchgate.net
Advanced Extraction Techniques: Microwave-assisted extraction and pressurized liquid extraction are being explored to improve extraction efficiency and reduce the use of harsh reagents that could cause species transformation.
Improved Chromatographic Separations: The development of new GC and HPLC columns with novel stationary phases offers the potential for better separation of complex mixtures of organomercury compounds.
Direct Mercury Analysis: For total mercury determination, direct mercury analyzers that use thermal decomposition, amalgamation, and atomic absorption spectrometry eliminate the need for sample digestion, reducing the risk of contamination and analyte loss.
Environmental Transformation and Degradation Pathways of Diisopropylmercury
Oxidative Degradation Processes of Diisopropylmercury in Abiotic Environments
Direct studies on the oxidative degradation of diisopropylmercury in abiotic environments (air, water, and soil) are not available in the current scientific literature. However, the principles of organometallic chemistry suggest that diisopropylmercury, like other dialkylmercury compounds, would be susceptible to oxidative cleavage of its carbon-mercury bonds.
In atmospheric conditions, it can be hypothesized that diisopropylmercury would react with key oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). The reaction with hydroxyl radicals is often a primary degradation pathway for volatile organic compounds in the troposphere. For analogous compounds like dimethylmercury (B1214916), gas-phase reactions with •OH radicals are known to proceed, leading to the formation of less volatile and more water-soluble mercury species.
In aquatic systems, oxidative degradation can be influenced by various factors including the presence of dissolved oxygen, sunlight (photochemical production of oxidants), and redox conditions. While specific rate constants and degradation products for diisopropylmercury are unknown, it is plausible that oxidation would lead to the formation of isopropylmercury species and ultimately inorganic mercury (Hg(II)). The stability of the C-Hg bond in diisopropylmercury, which is influenced by the electron-donating nature of the isopropyl groups, would be a key factor in determining its susceptibility to oxidative processes.
Investigation of Potential Biodegradation Mechanisms for Organomercury Compounds
There is no specific research on the biodegradation of diisopropylmercury by microorganisms. However, the biodegradation of other organomercury compounds, particularly methylmercury (B97897), has been extensively studied and provides a framework for potential pathways.
Microbial degradation of organomercurials can proceed via two primary mechanisms:
Reductive Demethylation (or Dealkylation): This process is mediated by the mer operon, a suite of genes found in mercury-resistant bacteria. The MerB protein (organomercury lyase) cleaves the carbon-mercury bond, followed by the reduction of Hg(II) to volatile elemental mercury (Hg(0)) by the MerA protein (mercuric reductase). It is conceivable that bacteria possessing the mer operon could also mediate the dealkylation of diisopropylmercury.
Oxidative Demethylation (or Dealkylation): This pathway does not rely on the mer operon and results in the oxidation of the organic ligand, often to CO₂, and the formation of inorganic mercury. This process has been observed in both aerobic and anaerobic microorganisms.
Without experimental data, it is unknown whether microorganisms can utilize diisopropylmercury as a substrate for either of these pathways. The steric hindrance from the isopropyl groups might influence the efficiency of enzymatic recognition and cleavage compared to the smaller methyl group in methylmercury.
Photolytic and Other Abiotic Environmental Transformation Mechanisms of Diisopropylmercury
Specific studies on the photolytic degradation of diisopropylmercury are absent from the scientific literature. However, dialkylmercury compounds are generally known to be sensitive to light. The absorption of ultraviolet (UV) radiation can lead to the homolytic cleavage of the carbon-mercury bond, generating alkyl radicals and a mercury-containing radical intermediate.
The likely photolytic degradation pathway for diisopropylmercury in an aqueous environment would be:
(CH₃)₂CH-Hg-CH(CH₃)₂ + hν → (CH₃)₂CH• + •Hg-CH(CH₃)₂
The resulting radicals would then undergo further reactions with other species present in the environment, such as dissolved oxygen, to form a variety of products. The quantum yield and the rate of photolysis for diisopropylmercury would depend on factors such as the wavelength of light, the presence of photosensitizers (like dissolved organic matter), and the chemical matrix of the water.
Other potential abiotic transformation mechanisms include thermolysis and hydrolysis. While dimethylmercury is noted for its relative stability in water, the stability of diisopropylmercury to hydrolysis is not documented. Thermal decomposition would likely require elevated temperatures and is less relevant to typical environmental conditions.
Methodological Advancements in Environmental Fate Studies of Organomercurials
The study of the environmental fate of organomercurials has been significantly advanced by the development of sensitive and species-specific analytical techniques. These methods are crucial for detecting the very low concentrations at which these compounds often occur in the environment and for distinguishing between different organomercury species and their degradation products.
Key methodological advancements that would be applicable to the study of diisopropylmercury include:
Hyphenated Chromatographic Techniques: Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS), inductively coupled plasma mass spectrometry (ICP-MS), or atomic fluorescence spectrometry (AFS) allows for the separation, identification, and quantification of different mercury species.
Isotope Tracing Studies: The use of stable isotopes of mercury can provide definitive evidence of transformation pathways by tracking the fate of an isotopically labeled compound introduced into an experimental system.
Computational Chemistry: Theoretical models, such as density functional theory (DFT), can be used to predict the stability of organomercury compounds and to elucidate potential reaction mechanisms for their degradation.
While these advanced methods exist, their application to diisopropylmercury has not been reported in the available literature. Future research utilizing these techniques would be necessary to fill the significant knowledge gaps regarding the environmental transformation and degradation of this specific compound.
Specialized Applications and Research Utilities of Diisopropylmercury
Diisopropylmercury as a Reagent in Mechanistic Organic Synthesis Studies
Research into the thermal decomposition, or pyrolysis, of diisopropylmercury has provided insights into the mechanisms of free radical reactions in organic synthesis. A key study in this area is the work by B. H. M. Billinge and B. G. Gowenlock on the pyrolysis of diisopropylmercury. While the full detailed findings of this specific study are not widely accessible, the investigation of such organomercury compounds typically involves heating the compound in the gas phase to induce homolytic cleavage of the carbon-mercury bonds.
This process generates isopropyl radicals, which can then undergo various reactions such as dimerization, disproportionation, or reaction with other molecules in the system. By analyzing the products of these reactions, researchers can deduce the reaction pathways and kinetics of the free radicals involved. For instance, the formation of 2-nitrosopropane was observed in the flow-system pyrolysis of gaseous diisopropylmercury in the presence of nitric oxide, indicating a free radical process. acs.org
Studies on the oxidation of diisopropylmercury have also been conducted, contributing to the understanding of the reactivity of such organometallic compounds.
Use of Diisopropylmercury in Chemical Vapor Deposition (CVD) Processes for Material Science Research
Diisopropylmercury has been listed as a potential precursor for Metal Organic Chemical Vapour Deposition (MOCVD), a technique used to deposit thin films of metals or metal compounds onto a substrate. In a typical MOCVD process, a volatile organometallic compound is transported in the vapor phase to a reaction chamber where it decomposes on a heated substrate, leaving behind a thin film of the desired material.
The utility of a precursor in MOCVD is determined by its volatility, thermal stability, and decomposition pathway. While diisopropylmercury is noted in lists of organometallic compounds for MOCVD, detailed studies on its specific application and the properties of the resulting films are not extensively documented in publicly available research. The general principle would involve the thermal decomposition of diisopropylmercury to deposit mercury-containing thin films.
Diisopropylmercury as a Model Compound for Fundamental Organometallic Research
Diisopropylmercury serves as a model compound for fundamental studies in organometallic chemistry due to its relatively simple structure, containing a linear C-Hg-C bond. Research on diisopropylmercury and similar dialkylmercury compounds helps in understanding the nature of metal-carbon bonds, their strength, and their reactivity.
The study of its pyrolysis, for example, allows for the determination of bond dissociation energies and the kinetics of radical formation. These fundamental data are crucial for building theoretical models of chemical reactivity and for understanding the behavior of more complex organometallic systems.
Historical Context of Diisopropylmercury as a Catalyst in Chemical Transformations
There is no significant evidence in the available scientific literature to suggest that diisopropylmercury has been historically used as a catalyst in chemical transformations. While some organomercury compounds have found niche applications, the primary research focus on diisopropylmercury has been on its decomposition and reactivity as a source of free radicals, rather than its catalytic activity. The high toxicity and environmental concerns associated with mercury compounds have also limited their development and application as catalysts in industrial or laboratory settings.
Q & A
What are the methodological challenges in synthesizing diisopropyl mercury compounds, and how can purity be optimized?
Answer:
Synthesis of organomercury compounds like diisopropyl mercury requires strict control of reaction conditions to avoid side reactions and mercury loss. Key steps include:
- Using anhydrous solvents (e.g., tetrahydrofuran) and low-temperature environments to stabilize reactive intermediates, as seen in organometallic syntheses .
- Employing mercury salts (e.g., HgCl₂) with organolithium or Grignard reagents, followed by quenching to isolate the product.
- Purity optimization via distillation under inert atmospheres or recrystallization, with verification using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Contamination risks, such as residual solvents or mercury oxides, must be mitigated using vacuum-line techniques .
How can researchers resolve contradictions in reported thermodynamic stability data for diisopropyl mercury compounds?
Answer:
Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature) or analytical methods. To address this:
- Standardize measurement protocols, such as using differential scanning calorimetry (DSC) under controlled atmospheres.
- Cross-validate results with computational models (e.g., density functional theory) to predict bond dissociation energies and stability trends.
- Adopt consensus reporting practices for thermodynamic parameters, as recommended for mercury isotope studies .
What advanced analytical techniques are critical for characterizing diisopropyl mercury speciation in environmental samples?
Answer:
Speciation analysis requires multi-technique approaches:
- Synchrotron-based X-ray absorption spectroscopy (XAS): Identifies mercury oxidation states and coordination environments.
- Gas chromatography–inductively coupled plasma mass spectrometry (GC-ICP-MS): Quantifies volatile organomercury species at trace levels.
- Mössbauer spectroscopy: Detects hyperfine interactions unique to mercury complexes.
Calibration with certified reference materials (CRMs) and interlaboratory comparisons are essential to ensure reproducibility .
How can isotopic fractionation of mercury in diisopropyl compounds inform environmental transformation studies?
Answer:
Mass-dependent and mass-independent fractionation (MDF/MIF) of mercury isotopes provides insights into redox reactions and biotic processes. Methodological steps include:
- Isotope-ratio measurements via multi-collector ICP-MS with internal standards (e.g., NIST SRM 3133).
- Data correction for mass bias using the δ²⁰²Hg notation, as standardized in recent protocols .
- Coupling isotopic data with kinetic models to trace methylation/demethylation pathways in aquatic systems .
What experimental models are most effective for assessing the neurotoxicity of diisopropyl mercury compounds?
Answer:
- In vitro models: Differentiated human neuroblastoma (SH-SY5Y) cells exposed to sub-μM concentrations, with endpoints like reactive oxygen species (ROS) production and mitochondrial dysfunction.
- In vivo models: Zebrafish embryos for developmental neurotoxicity screening, leveraging their blood-brain barrier permeability and genetic tractability.
- Mechanistic studies: Use of fluorescent mercury probes (e.g., HgGreen) to visualize cellular uptake and localization .
How can bioavailability of diisopropyl mercury in ecosystems be predicted using computational models?
Answer:
- Fugacity-based models: Estimate phase partitioning (air/water/sediment) using log Kₒw (octanol-water partition coefficients) and Henry’s law constants.
- Biotic ligand models (BLMs): Predict toxicity by simulating mercury binding to biological receptors (e.g., fish gills).
- Machine learning: Train algorithms on datasets from mercury-contaminated sites (e.g., Amazon Basin) to identify bioavailability drivers like pH and dissolved organic carbon .
What are the key data gaps in understanding the bioaccumulation potential of diisopropyl mercury?
Answer:
- Limited experimental bioaccumulation factors (BCFs) for higher trophic levels (e.g., predatory fish).
- Lack of long-term field studies on biomagnification in food webs.
- Recommendations: Prioritize controlled mesocosm experiments and leverage global mercury inventories to fill these gaps .
How should researchers validate contradictory findings in mercury compound studies during peer review?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
